molecular formula C14H17Cl2NO4 B12303670 Boc-2,4-dichloro-DL-phenylalanine

Boc-2,4-dichloro-DL-phenylalanine

Cat. No.: B12303670
M. Wt: 334.2 g/mol
InChI Key: KSDWBXFRQWMWHO-UHFFFAOYSA-N
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Description

Significance of Non-Natural Amino Acid Derivatives in Modern Chemistry and Biology

Non-natural amino acids, also known as unnatural amino acids (UAAs), are amino acid derivatives not found in the natural genetic code. chemscene.com Their introduction into peptides, proteins, and other organic molecules offers a powerful strategy to enhance or modify their biological and chemical properties. These synthetic building blocks allow for greater flexibility in molecular design, enabling researchers to create compounds with improved stability, enhanced biological activity, and novel functionalities.

The applications of non-natural amino acids are vast and continue to expand. In drug discovery, they are used to optimize the pharmacological profiles of therapeutic peptides and small molecules, leading to drugs with increased efficacy and better targeting. They are also instrumental in protein engineering, where the site-specific incorporation of UAAs can introduce new catalytic activities, alter protein folding, and provide handles for bioconjugation. Furthermore, non-natural amino acids are employed in the development of advanced biomaterials and as molecular probes to study complex biological processes. amerigoscientific.com

Overview of Boc-2,4-dichloro-DL-phenylalanine as a Specialized Phenylalanine Analogue

This compound is a derivative of the natural amino acid phenylalanine. clearsynth.com The key features of this compound are the two chlorine atoms attached to the phenyl ring at the 2 and 4 positions and the Boc protecting group on the amino group. clearsynth.com The Boc group is a common protecting group in peptide synthesis, preventing the amino group from participating in unwanted reactions while allowing for its selective removal when needed. chemimpex.comevitachem.com

The presence of the dichloro substitution on the phenyl ring significantly alters the electronic and steric properties of the molecule compared to natural phenylalanine. This modification can influence how the amino acid interacts with its biological targets, potentially leading to enhanced binding affinity or altered biological activity. chemimpex.com As a result, this compound serves as a valuable building block in the synthesis of peptides and other biologically active compounds where precise modifications are desired to achieve specific pharmacological effects. chemimpex.com

Historical Context of Halogenated Amino Acids in Research

The intentional incorporation of halogen atoms, such as chlorine, fluorine, and bromine, into amino acids has a rich history in chemical and biological research. encyclopedia.pubnih.gov Halogenation is a powerful tool for modulating the physicochemical properties of molecules. nih.govmdpi.com The introduction of halogens can affect a molecule's hydrophobicity, electronic character, and conformation, which in turn can influence its biological activity and stability. encyclopedia.pubnih.gov

Early research into halogenated amino acids focused on understanding their impact on peptide and protein structure and function. encyclopedia.pub Scientists discovered that substituting hydrogen atoms with halogens could lead to enhanced thermal and hydrolytic stability of proteins. encyclopedia.pubmdpi.com Over time, the application of halogenated amino acids has expanded significantly, particularly in drug development. For example, fluorinated amino acids have been incorporated into anticancer drugs and other therapeutic agents to improve their efficacy. beilstein-journals.org The study of halogenated amino acids continues to be an active area of research, with ongoing efforts to develop new synthetic methods and explore their potential in various scientific fields. encyclopedia.pubnih.gov

Interactive Data Table: Properties of Phenylalanine and its Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
PhenylalanineC9H11NO2165.19Natural aromatic amino acid
Boc-D-PhenylalanineC14H19NO4265.30 sigmaaldrich.comBoc-protected D-enantiomer
2,4-Dichloro-D-phenylalanineC9H9Cl2NO2234.08 nih.govDichloro-substituted phenyl ring
Boc-2-chloro-L-phenylalanineC14H18ClNO4299.75 nih.govMonochloro-substituted, Boc-protected
Boc-2,6-dichloro-D-phenylalanineC14H17Cl2NO4334.2 nih.govDichloro-substituted, Boc-protected
This compound C14H17Cl2NO4334.2Dichloro-substituted, Boc-protected, racemic

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDWBXFRQWMWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis Strategies for Dichlorophenylalanine Derivatives

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of enantioselective synthetic methods a critical endeavor. The synthesis of enantiopure dichlorophenylalanine derivatives can be achieved through several sophisticated strategies, including asymmetric hydrogenation and the use of chiral auxiliaries or organocatalysts.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of amino acids from prochiral precursors, typically dehydroamino acid derivatives. nih.gov This method often employs transition metal catalysts, such as rhodium, complexed with chiral phosphine (B1218219) ligands. nih.govresearchgate.net While direct examples for the asymmetric hydrogenation of a dehydro-2,4-dichlorophenylalanine precursor are not extensively documented in the provided search results, the principles can be extrapolated from studies on analogous substrates. For instance, rhodium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of various dehydroamino acid derivatives. nih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity. The hydrogenation of β-acetamido dehydroamino acid derivatives using a rhodium catalyst with a three-hindered quadrant chiral ligand has been shown to yield products with high enantiomeric excess. nih.gov

The general approach involves the hydrogenation of a precursor like N-acetyl-α,β-dehydro-2,4-dichlorophenylalanine. The selection of a suitable chiral phosphine ligand, such as those derived from BINOL or other atropisomeric backbones, would be critical in directing the facial selectivity of the hydrogen addition to the double bond, thereby establishing the desired stereocenter.

Chiral Auxiliary and Organocatalytic Methods for Stereocontrol

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy offers a robust and predictable method for asymmetric synthesis. researchgate.net

A notable example relevant to the synthesis of dichlorophenylalanine derivatives involves the use of a chiral relay auxiliary for the asymmetric synthesis of α-amino acids. While not specific to the 2,4-dichloro derivative, this approach demonstrates the potential of using piperazine-2,5-dione-based auxiliaries to control the alkylation of a glycine (B1666218) enolate.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have also proven to be highly effective in asymmetric synthesis, offering high diastereoselectivity and ease of removal. scielo.org.mx These auxiliaries could be employed in the asymmetric alkylation of a glycine-derived nucleophile with a 2,4-dichlorobenzyl halide to furnish the desired dichlorophenylalanine derivative with high stereocontrol.

Organocatalytic Methods:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov In the context of amino acid synthesis, organocatalytic methods provide a metal-free alternative for establishing stereocenters. Enantioselective organocatalytic intramolecular Diels-Alder reactions, for example, have been successfully employed in the synthesis of complex chiral molecules. nih.govprinceton.edu

A highly relevant strategy for the synthesis of dichlorophenylalanine derivatives is the use of chiral phase-transfer catalysis. This technique has been successfully applied to the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl (B1604629) bromides. Specifically, the use of cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts has enabled the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives with excellent yields and enantioselectivity. This method could be directly applied to the synthesis of enantiopure 2,4-dichlorophenylalanine by using 2,4-dichlorobenzyl bromide as the alkylating agent.

Furthermore, organocatalytic Michael additions represent another powerful tool. The addition of aldehydes to maleimides, for instance, can be promoted by bifunctional organocatalysts to create quaternary centers with high enantioselectivity. While not a direct synthesis of dichlorophenylalanine, this demonstrates the potential of organocatalysis in complex C-C bond formations.

Incorporation of the Boc Protecting Group in Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function of amino acids in peptide synthesis and other organic transformations. organic-chemistry.org Its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions make it an invaluable tool for chemists. organic-chemistry.org

Role of tert-Butyloxycarbonyl Protection in Peptide and Peptidomimetic Synthesis

In peptide synthesis, the temporary protection of the α-amino group is essential to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acid residues. The Boc group serves this purpose effectively. It is stable to the basic conditions often used for peptide coupling reactions and can be selectively removed with acids like trifluoroacetic acid (TFA) without affecting other acid-labile protecting groups that might be present on the amino acid side chains.

The use of Boc-protected amino acids, including Boc-2,4-dichloro-DL-phenylalanine, is central to both solution-phase and solid-phase peptide synthesis (SPPS). In SPPS, the Boc group allows for an iterative cycle of deprotection and coupling to build the peptide chain on a solid support. The hydrophobicity imparted by the Boc group can also be advantageous in the synthesis of certain peptides.

Beyond standard peptide synthesis, Boc-protected dichlorophenylalanine is a key building block in the development of peptidomimetics and other drug candidates. The incorporation of this non-canonical amino acid can significantly alter the biological activity, metabolic stability, and conformational properties of the resulting molecule. organic-chemistry.org

Optimized Procedures for Boc-Protection Reactions

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Several optimized procedures have been developed to ensure high yields and purity of the resulting Boc-amino acid.

A general and efficient method involves dissolving the amino acid in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF) or dioxane, and water, followed by the addition of Boc₂O and a base like sodium hydroxide (B78521) or triethylamine. The reaction is typically stirred at room temperature.

For more challenging substrates or to improve regioselectivity, various catalytic systems have been explored. For instance, iodine has been used as a catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org Another efficient method utilizes perchloric acid adsorbed on silica (B1680970) gel as a reusable catalyst for chemoselective N-Boc protection. organic-chemistry.org

The table below summarizes common conditions for the Boc-protection of amino acids.

ReagentBaseSolventTemperatureReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxideTetrahydrofuran/WaterRoom Temperature organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O)TriethylamineDichloromethaneRoom Temperature organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)DichloromethaneRoom Temperature rsc.org
Di-tert-butyl dicarbonate (Boc₂O)Iodine (catalytic)Solvent-freeRoom Temperature organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O)Perchloric acid on silica gelSolvent-freeRoom Temperature organic-chemistry.org

Derivatization and Functionalization Strategies of the Dichlorophenylalanine Scaffold

The dichlorophenylalanine scaffold offers multiple sites for further chemical modification, allowing for the creation of a diverse range of derivatives with tailored properties. The primary sites for functionalization are the aromatic ring, the amino group (after deprotection of the Boc group), and the carboxylic acid group.

Functionalization of the Aromatic Ring:

The dichlorinated phenyl ring can be further functionalized through various aromatic substitution reactions. While the chlorine atoms are generally deactivating towards electrophilic aromatic substitution, they can be replaced via nucleophilic aromatic substitution under specific conditions. More commonly, modern cross-coupling reactions provide a versatile platform for the derivatization of the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could potentially be used to introduce new carbon-carbon bonds at the chlorinated positions, although this would require careful optimization given the presence of two chlorine atoms.

A more direct approach for functionalizing the aromatic ring is through C-H activation. Iridium-catalyzed C-H borylation has been successfully applied to N-Boc protected phenylalanine derivatives, leading to the introduction of a boryl group that can be further derivatized through Suzuki-Miyaura coupling. acs.org This strategy could potentially be applied to this compound to introduce additional substituents onto the aromatic ring.

Functionalization of the Amino and Carboxylic Acid Groups:

Once the Boc protecting group is removed to reveal the free amine, this group can be readily acylated to form amides or subjected to reductive amination to introduce new alkyl groups. The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and alcohols. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HBTU can be used to form amide bonds with other amino acids or amines. rsc.org

The following table outlines potential derivatization strategies for the key functional groups of the deprotected 2,4-dichlorophenylalanine scaffold.

Functional GroupReaction TypeReagentsProduct
Amino GroupAcylationAcid chloride, AnhydrideAmide
Amino GroupReductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine
Carboxylic AcidEsterificationAlcohol, Acid catalystEster
Carboxylic AcidAmide CouplingAmine, Coupling reagent (e.g., EDC, HBTU)Amide
Carboxylic AcidReductionLiAlH₄, BH₃·THFAlcohol
Aromatic RingC-H Borylation[Ir(OMe)(COD)]₂, B₂pin₂Borylated aromatic ring
Aromatic RingNucleophilic Aromatic SubstitutionStrong nucleophile (e.g., thiolate)Substituted aromatic ring

Chemical Modifications for Enhanced Biological Activity

The incorporation of this compound into peptide chains is a strategic approach to modulate the pharmacological profile of the resulting molecule. The presence of two chlorine atoms on the phenyl ring significantly influences the compound's lipophilicity, electronic properties, and steric bulk, which in turn can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation.

Research has demonstrated that the dichlorophenyl moiety is a key pharmacophore in various biologically active compounds. Its integration into peptide backbones serves as a method to introduce specific functionalities that can enhance therapeutic efficacy. For instance, in the realm of oncology research, the use of Boc-2,4-dichloro-D-phenylalanine as a building block for novel drug candidates has been explored to develop treatments with potentially reduced side effects. nih.gov The rationale behind this approach lies in the ability of the chlorinated aromatic group to engage in specific interactions, such as halogen bonding, with target proteins, thereby improving the potency and selectivity of the peptide.

While direct modifications of the this compound moiety within a larger peptide are not extensively documented in publicly available literature, the principles of peptide modification offer a clear path for enhancing biological activity. These strategies often involve alterations at the N-terminus, C-terminus, or the side chains of adjacent amino acid residues.

One common strategy is the modification of the peptide backbone to introduce conformational constraints. This can be achieved by incorporating other unnatural amino acids alongside this compound. Such modifications can lock the peptide into a bioactive conformation, leading to a significant increase in potency and stability.

Another avenue for enhancing biological activity is through the strategic placement of other functional groups on the peptide. For example, the addition of hydrophilic or charged groups can improve the solubility and pharmacokinetic profile of a peptide containing the lipophilic 2,4-dichlorophenylalanine residue. Conversely, the attachment of lipid moieties can enhance cell membrane permeability.

The following table summarizes potential modifications to peptides containing 2,4-dichlorophenylalanine and their expected impact on biological activity, based on established principles of medicinal chemistry.

Modification Strategy Description Potential Impact on Biological Activity
N-terminal Acylation Addition of an acyl group to the N-terminus of the peptide.Increased lipophilicity, enhanced membrane permeability, and protection against aminopeptidases.
C-terminal Amidation Conversion of the C-terminal carboxylic acid to an amide.Increased resistance to carboxypeptidases and potential for additional hydrogen bonding interactions with the target.
Side Chain Modification (Adjacent Residues) Introduction of functionalized amino acids next to the 2,4-dichlorophenylalanine.Alteration of local polarity, charge, and steric properties to optimize target binding.
Cyclization Formation of a cyclic peptide through a covalent bond between the N- and C-termini or between side chains.Increased conformational rigidity, enhanced stability, and improved receptor selectivity.
PEGylation Attachment of polyethylene (B3416737) glycol (PEG) chains.Improved solubility, prolonged plasma half-life, and reduced immunogenicity.

These modifications, while not directly altering the 2,4-dichlorophenylalanine residue itself, represent key strategies to harness and amplify the beneficial properties it imparts to a peptide therapeutic.

Exploration of Novel Analogues and their Synthesis

The synthesis of novel analogues of this compound is a critical area of research aimed at fine-tuning the physicochemical and biological properties of this important building block. By systematically altering the substitution pattern on the phenyl ring or modifying the core amino acid structure, chemists can explore a wider chemical space and potentially discover analogues with superior performance in drug discovery applications.

The synthesis of such analogues often starts from a different commercially available substituted phenylalanine or involves multi-step synthetic routes to introduce the desired functional groups. For instance, analogues with different halogen atoms (e.g., fluorine, bromine) or a varied number and position of chlorine atoms can be synthesized to probe the structure-activity relationship (SAR).

A key aspect of synthesizing these novel analogues is the use of robust and efficient chemical reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce various substituents onto a halogenated phenylalanine precursor. These reactions offer a versatile platform for creating a diverse library of analogues.

The table below outlines a selection of potential novel analogues of this compound and the general synthetic approaches that could be employed for their preparation.

Analogue Name Structural Modification General Synthetic Approach Rationale for Synthesis
Boc-2-chloro-4-fluoro-DL-phenylalanineReplacement of one chlorine atom with a fluorine atom.Starting from 2-chloro-4-fluorotoluene, followed by bromination, malonic ester synthesis, and Boc protection.To investigate the effect of fluorine's unique electronic properties on biological activity.
Boc-3,4-dichloro-DL-phenylalanineAlteration of the chlorine substitution pattern on the phenyl ring.Starting from 3,4-dichlorotoluene, followed by a similar synthetic route as for the 2,4-dichloro isomer.To explore how the position of the chlorine atoms influences target binding and conformation.
Boc-2,4-dibromo-DL-phenylalanineReplacement of chlorine atoms with bromine atoms.Starting from 2,4-dibromotoluene.To study the impact of a larger and more polarizable halogen on biological interactions.
Boc-2,4-dichloro-β-phenylalanineIsomeric form with the amino group at the β-position.Arndt-Eistert homologation of Boc-2,4-dichlorophenylalanine.To create peptidomimetics with altered backbone structures and potentially increased proteolytic stability.

The synthesis of these and other novel analogues is crucial for expanding the toolbox of medicinal chemists. Each new analogue provides an opportunity to systematically investigate the impact of specific structural features on biological activity, leading to the development of more effective and safer therapeutic agents.

Applications in Medicinal Chemistry and Rational Drug Design

Design and Synthesis of Enzyme and Receptor Inhibitors

The unique structural features of 2,4-dichlorophenylalanine make it an attractive component for the synthesis of potent and selective enzyme and receptor inhibitors.

Boc-2,4-dichloro-DL-phenylalanine serves as a key component in the synthesis of peptide-based drugs, particularly in the development of inhibitors and modulators for a variety of biological targets. The dichlorophenyl group can significantly influence the pharmacological properties of the resulting peptides, potentially leading to enhanced biological activity. nih.gov Its use is particularly noted in the design of antagonists for receptors such as the melanocortin-4 receptor (MC4R), which is a target for conditions like cachexia. nih.govnih.gov The synthesis of these complex molecules is facilitated by the Boc protecting group, which allows for controlled, stepwise addition of the amino acid into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. nih.gov

In the development of MC4R antagonists, piperazinebenzylamines bearing a 2,4-dichlorophenylalanine moiety have been designed and synthesized. nih.govnih.govnih.gov This strategic inclusion was guided by structure-activity relationship (SAR) studies of existing MC4R agonists, computational modeling, and mutagenesis data of the receptor and its peptide ligands. nih.govnih.gov

The incorporation of 2,4-dichlorophenylalanine can be a key strategy in targeting specific biochemical pathways implicated in disease. For instance, the melanocortin pathway, involving the MC4R, plays a role in energy homeostasis and body weight regulation. Antagonists of this receptor containing 2,4-dichlorophenylalanine have been investigated for their potential to prevent weight loss in conditions like cancer-induced cachexia. nih.govnih.gov

Furthermore, this amino acid derivative is utilized in creating therapeutics for metabolic disorders and in neuroscience research to probe neurotransmitter systems. gla.ac.uk The rationale behind its use lies in the ability of the dichlorinated phenyl ring to enhance interactions with the target protein, potentially leading to more potent and selective inhibition of a specific pathway.

Below is a table summarizing the application of a molecule containing the 2,4-dichlorophenylalanine scaffold as a potent and selective melanocortin-4 receptor antagonist.

Compound IDTarget ReceptorBinding Affinity (Ki)Functional Activity
Compound 10Human MC4R1.8 nMCompetitive functional antagonist (pA2 = 7.9)

Data sourced from Chen et al., J Med Chem, 2004. nih.gov

Development of Cyclic Peptides and Peptidomimetics

Cyclization of peptides and the development of peptidomimetics are established strategies to overcome the limitations of linear peptides, such as poor stability and low bioavailability. The inclusion of residues like 2,4-dichlorophenylalanine can play a significant role in these advanced molecular designs.

The incorporation of sterically demanding or electronically modified amino acids is a common strategy to influence the conformational preferences of a peptide backbone, which is crucial for achieving a bioactive conformation. While general principles of using constrained amino acids to favor specific turn structures in cyclic peptides are well-established, specific studies detailing the conformational impact of 2,4-dichlorophenylalanine in cyclic peptides are an area of ongoing research. nih.gov The synthesis of cyclic peptides often involves creating a macrocycle through various ligation strategies, and the properties of the constituent amino acids can influence the efficiency and outcome of these cyclization reactions. nih.gov

In the context of integrin-targeting cyclic RGD (arginine-glycine-aspartic acid) peptides, 2,4-dichlorophenylalanine has been proposed as a potential unnatural amino acid to be incorporated. nih.gov The goal of such an inclusion would be to enhance the targeting efficacy of these peptides to tumors by influencing the peptide's conformation to better fit the binding pocket of the integrin receptor. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications translate into biological activity. In the case of peptidomimetics containing 2,4-dichlorophenylalanine, SAR studies have provided valuable insights. For example, in the development of melanocortin-4 receptor antagonists based on a piperazinebenzylamine scaffold, the presence and position of the chlorine atoms on the phenylalanine ring were found to be important for high binding affinity. nih.govnih.gov

The exploration of different peptidomimetic scaffolds is a key strategy in drug discovery. mdpi.com For instance, the Ugi four-component reaction has been used to create libraries of phenylalanine-containing peptidomimetics to identify novel HIV-1 capsid binders. mdpi.com While this specific study did not use the 2,4-dichloro variant, it highlights a methodology that could be applied to explore the SAR of this particular residue in diverse chemical architectures.

Halogenation Effects on Molecular Recognition and Bioactivity

The introduction of halogen atoms, such as chlorine, into a molecule can have profound effects on its ability to interact with biological targets. These effects are multifaceted, involving steric, electronic, and hydrophobic contributions.

The 2,4-dichloro substitution pattern on the phenyl ring of phenylalanine creates a unique electronic distribution and steric profile that can influence molecular recognition. In a study on PPARγ ligands, which are relevant to antidiabetic therapies, the presence of a 2,4-dichloro-substituted phenyl ring was a key feature of the lead compound. nih.gov Subsequent SAR studies on analogues of this compound revealed that substitutions at the 2- and 4-positions of the benzene (B151609) ring were associated with higher transcriptional activity, suggesting that these positions are critical for optimal interaction within the receptor's binding pocket. nih.govnih.gov Specifically, substitutions at position 2 were thought to aid in tighter packing, while those at position 4 were linked to higher activity. nih.govnih.gov

Influence of Chlorination on Peptide Structure and Biological Specificity

The introduction of chlorine atoms into the phenyl ring of phenylalanine can dramatically alter a peptide's three-dimensional structure and its interaction with biological targets. This modification imparts several key changes that medicinal chemists leverage to enhance a drug candidate's profile.

Structural and Conformational Effects: The substitution of hydrogen with larger, electron-withdrawing chlorine atoms on the aromatic ring introduces significant steric and electronic changes. The 2,4-dichloro substitution pattern forces a specific orientation of the side chain, which can restrict the conformational flexibility of the entire peptide backbone. This restriction can be advantageous, as it may lock the peptide into a bioactive conformation that is more favorable for binding to a specific receptor or enzyme active site. While detailed conformational studies on peptides containing specifically 2,4-dichlorophenylalanine are not extensively documented in publicly available literature, the principles derived from studies of other halogenated and conformationally restricted amino acids suggest that such substitutions can promote the formation of specific secondary structures, like β-turns or helical folds. nih.govnih.gov

Influence on Biological Specificity and Activity: The chlorination of phenylalanine affects a peptide's biological properties in several ways:

Increased Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of the amino acid side chain. nih.gov This can enhance the peptide's ability to cross cell membranes, potentially improving its bioavailability and efficacy. nih.gov

Metabolic Stability: The carbon-chlorine bond is strong and resistant to enzymatic cleavage. Placing chlorine atoms at positions susceptible to metabolic hydroxylation can block these pathways, thereby increasing the peptide's metabolic stability and prolonging its duration of action in the body. nih.gov

Enhanced Binding Affinity: The chlorine atoms can participate in specific non-covalent interactions with the target protein, such as halogen bonding. A halogen bond is a highly directional interaction between a covalently bound halogen (acting as a Lewis acid) and an electron-rich atom like oxygen or nitrogen in the protein's binding pocket. These interactions can significantly increase the binding affinity and selectivity of the peptide for its target. nih.gov

A concrete example of the utility of chlorinated phenylalanine is found in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. In these peptides, the incorporation of D-4-chlorophenylalanine (D-4Cpa) at specific positions is a common strategy. While not the 2,4-dichloro isomer, the principle remains illustrative. The chloro-substituted residue contributes to high antagonistic potency by optimizing the peptide's conformation for receptor binding and enhancing its resistance to degradation. For instance, in a series of GnRH antagonists, the presence of D-4Cpa was a key feature in analogues designed for increased duration of action. nih.gov This highlights how chlorination is a critical tool for improving the pharmacological properties of peptide-based drugs.

Table 1: Research Findings on the Impact of Halogenated Phenylalanine in Peptides

Research AreaCompound/ModificationKey FindingImplication for Drug Design
GnRH Antagonists D-4-chlorophenylalanine (D-4Cpa)Incorporation of D-4Cpa is crucial for high antagonistic potency in numerous analogues. nih.govDemonstrates the effectiveness of chlorination in enhancing the biological activity of peptide therapeutics.
General Peptide Stability Fluorinated PhenylalaninesIncorporation can increase catabolic stability and alter enzymatic activity by stabilizing protein structure. nih.govHalogenation is a viable strategy to improve the shelf-life and in-vivo stability of peptide drugs.
Opioid Peptides Substitution of Phe with other residuesReplacing phenylalanine with non-aromatic residues resulted in loss of recognition, while substitution with other bulky aromatic groups retained affinity. nih.govUnderscores the critical role of the aromatic ring in receptor interaction, which can be fine-tuned by substitution (e.g., chlorination).
Conformational Studies Dehydrophenylalanine (ΔZ-Phe)Incorporation of ΔZ-Phe, a conformationally restricted analogue, can induce specific secondary structures like β-turns, but the effect is solvent-dependent. nih.govnih.govHighlights that unnatural amino acids can guide peptide folding, though the resulting conformation may be dynamic.

Rational Design Principles for Halogenated Compounds in Drug Discovery

Key Principles of Halogen-Based Drug Design:

Halogen Bonding: A central principle is the exploitation of halogen bonds. Unlike the perception of halogens as merely hydrophobic and electronegative, chlorine, bromine, and iodine can act as electrophilic species, forming a highly directional, non-covalent interaction (R-X···Y) with a Lewis base (Y) in a protein's binding site. This interaction is comparable in strength to a strong hydrogen bond and can be a powerful tool to enhance binding affinity and selectivity. nih.gov The design process involves identifying potential halogen bond acceptors (e.g., backbone carbonyl oxygens, carboxylate or phosphate (B84403) groups) in the target protein and positioning a chlorinated residue to engage in this interaction.

Improving Physicochemical Properties: Halogens are frequently used to fine-tune a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Lipophilicity and Permeability: Introducing chlorine atoms increases a molecule's lipophilicity, which can improve its ability to cross lipid membranes, such as the intestinal wall or the blood-brain barrier. nih.gov

Metabolic Blocking: As mentioned, C-Cl bonds are resistant to cleavage. Strategically placing chlorine on an aromatic ring can block common sites of metabolic oxidation by cytochrome P450 enzymes, thereby improving the drug's metabolic stability and half-life. nih.gov

Steric and Conformational Control: The size of the chlorine atom (larger than hydrogen but smaller than a methyl group) can be used to influence the conformation of a molecule. By introducing steric bulk, chemists can guide the orientation of the molecule within the binding pocket, favoring a more potent binding mode and potentially displacing unfavorable water molecules. The incorporation of 2,4-dichlorophenylalanine is a prime example of using steric and electronic effects to enforce a particular peptide conformation.

Structure-Activity Relationship (SAR) Probing: Halogen atoms serve as excellent probes for exploring the structure-activity relationships of a lead compound. By systematically replacing hydrogen with different halogens (F, Cl, Br, I) at various positions, medicinal chemists can map the steric and electronic requirements of the binding pocket. For example, a study on analogs of the PPARγ agonist INT131, which contains a 2,4-dichloro-phenyl moiety, demonstrated that the sulfonamide linker and the substitutions at positions 2 and 4 of the benzene ring were critical for high potency. nih.gov

The application of these principles allows for the rational design of more potent, selective, and metabolically stable drug candidates. The use of building blocks like this compound provides a direct route to implementing these strategies in the development of novel peptide-based therapeutics. nih.gov

Role in Biochemical and Biophysical Investigations

Elucidation of Protein-Ligand Interactions

The study of interactions between proteins and ligands is fundamental to understanding cellular processes and for the rational design of therapeutic agents. Boc-2,4-dichloro-DL-phenylalanine, as a modified amino acid, offers a unique approach to dissecting these interactions.

The incorporation of halogen atoms, such as chlorine, into the structure of phenylalanine can significantly influence its interaction with protein binding sites. Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, can play a crucial role in the stability of protein-ligand complexes. The two chlorine atoms in this compound can act as probes to identify and characterize halogen bonding interactions within a protein's binding pocket.

While specific crystallographic or comprehensive NMR studies solely focused on this compound are not extensively documented in publicly available literature, the principles of using halogenated amino acids in these techniques are well-established. The chlorine atoms in 2,4-dichlorophenylalanine can serve as heavy atoms in X-ray crystallography, aiding in the phasing of diffraction data to solve the three-dimensional structure of proteins.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the incorporation of fluorinated or other halogenated amino acids can provide unique spectroscopic signatures. These signatures can be used to monitor conformational changes in a protein upon ligand binding or during its catalytic cycle. Although chlorine itself is not a commonly used NMR nucleus for biological studies, the electronic effects of the chlorine atoms on the phenyl ring can perturb the chemical shifts of nearby protons, providing indirect structural information.

Studies on Enzyme Mechanisms and Substrate Specificity

Enzymes are highly specific catalysts, and understanding their mechanisms and what determines their substrate choice is a central goal of biochemistry. This compound can be a valuable tool in these investigations.

The introduction of this compound into a peptide substrate or inhibitor can provide insights into how modifications at a specific position affect enzyme activity. The bulky Boc group and the dichlorinated phenyl ring can sterically hinder binding to the active site or alter the electronic properties of the substrate, leading to changes in the rate of the enzymatic reaction or the potency of an inhibitor.

For instance, if an enzyme's active site has a specific pocket that accommodates the phenyl group of a phenylalanine residue, the presence of the two chlorine atoms could either enhance binding through favorable interactions or reduce binding due to steric clashes. By measuring the kinetic parameters (K_m and k_cat) of the enzyme with the modified substrate, researchers can quantify the impact of these modifications.

This compound can be used to create substrate analogues that are processed differently by an enzyme, providing clues about the reaction mechanism. For example, the altered electronic nature of the phenyl ring due to the chlorine atoms might affect the rate of a key chemical step in the catalytic cycle. By studying the products of the enzymatic reaction with this analogue, or by trapping reaction intermediates, researchers can gain a deeper understanding of the enzyme's mechanism of action.

Research on Amino Acid Analogues as Probes for Biological Processes

Beyond studying isolated proteins, amino acid analogues like this compound can be employed to probe more complex biological processes. The unique properties conferred by the Boc group and the dichlorophenyl moiety can be exploited to study processes such as peptide uptake, protein folding, and signal transduction.

The hydrophobic and sterically demanding nature of this amino acid analogue can influence how a peptide containing it interacts with cell membranes or other proteins in a complex biological milieu. While specific, detailed research applications in this area for this compound are not widely reported, the foundational principles of using modified amino acids as probes are a cornerstone of chemical biology.

Emerging Applications in Materials Science and Nanotechnology

Incorporation into Self-Assembling Peptide Systems for Nanostructure Formation

The self-assembly of peptides and amino acid derivatives is a powerful bottom-up approach for creating well-defined nanostructures. beilstein-journals.org The diphenylalanine (Phe-Phe) motif, for instance, is a widely studied building block known for its ability to form nanotubes and other nano-assemblies. nih.govmdpi.com The incorporation of modified phenylalanine residues like Boc-2,4-dichloro-DL-phenylalanine into peptide sequences offers a strategy to modulate and enhance these self-assembly properties.

The dichlorinated phenyl ring can augment the π-π stacking interactions that are crucial drivers of self-assembly in aromatic peptides, potentially leading to more stable and well-ordered nanostructures. nih.gov Research on other phenylalanine derivatives has shown that changes in the aromatic ring and terminal protecting groups significantly influence the resulting morphology, which can range from nanofibers and nanorods to complex hydrogels. nih.gov For example, the RADA-F6 peptide, which incorporates phenylalanine, demonstrates a pH-responsive self-assembly into nanofibrous scaffolds suitable for drug delivery. nih.gov The introduction of the two chlorine atoms in this compound is expected to enhance the hydrophobicity and stability of such systems. nih.govacs.org

Molecular dynamics simulations and experimental studies on similar systems suggest that the interplay between hydrogen bonding, hydrophobic forces, and π-π stacking dictates the final architecture. nih.govnih.gov The Boc group, while sterically hindering, also provides a hydrophobic driving force for assembly in aqueous environments and allows for controlled synthesis. nih.govnih.gov By strategically placing this compound within a peptide sequence, it is possible to engineer the formation of specific nanostructures, such as the nanotubes or layered crystals observed with other Boc-protected diphenylalanine analogues. acs.org

Table 1: Influence of Phenylalanine Derivatives on Self-Assembled Nanostructures
Peptide/DerivativeKey Structural Feature(s)Resulting NanostructureDriving InteractionsReference
Diphenylalanine (FF)Two aromatic rings, charged terminiNanotubes, hydrogelsπ-π stacking, H-bonding nih.govmdpi.com
RADA-F6Phenylalanine within a larger peptideNanofibrous scaffoldsπ-π stacking, hydrophobic interactions nih.gov
Boc-diphenylalanine analoguesBoc protecting group, aromatic ringsFibers, spheres, layered crystalsHydrophobic interactions, H-bonding nih.govacs.org
This compound (Predicted)Boc group, dichlorinated phenyl ringPotentially stable nanotubes, sheets, or hydrogelsEnhanced π-π stacking, halogen bonding, hydrophobic forces chemimpex.com

Development of Functional Biomaterials for Advanced Applications

The unique chemical properties of this compound make it an attractive component for designing advanced functional biomaterials. chemimpex.com The incorporation of non-natural amino acids into polymers and hydrogels can impart desirable characteristics such as improved biocompatibility, controlled biodegradability, and specific biological activities. nih.gov

One promising area is the development of antimicrobial materials. Studies on Boc-protected dipeptides containing phenylalanine and tryptophan have demonstrated broad-spectrum antibacterial activity. nih.gov These peptides self-assemble into nanostructures that can disrupt bacterial membranes. nih.gov The inclusion of dichlorinated phenylalanine could potentially enhance this antimicrobial efficacy due to the known bioactivity of halogenated organic compounds.

Furthermore, these self-assembling systems can serve as depots for controlled drug release. mdpi.comnih.gov The hydrophobic core of nanostructures formed by peptides containing this compound could encapsulate hydrophobic drugs, while the tunable degradation of the peptide backbone would allow for their sustained release over time. nih.gov The stability conferred by the chlorinated aromatic rings might lead to more robust and long-lasting drug delivery vehicles. acs.org These materials are being explored for applications in tissue engineering, where they can act as scaffolds that support cell growth while delivering therapeutic agents. beilstein-journals.orgnih.gov

Design of Molecularly Imprinted Polymers for Chiral Recognition

Molecular imprinting is a technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule, or template. nih.gov These molecularly imprinted polymers (MIPs) can exhibit high selectivity and affinity, similar to natural antibodies. youtube.com This technology is particularly valuable for chiral recognition—the separation of enantiomers (non-superimposable mirror-image molecules), which is a significant challenge in the pharmaceutical industry.

This compound can be used as a template to create MIPs capable of separating its D- and L-enantiomers. The process involves polymerizing functional monomers and a cross-linker around the template molecule. nih.govrsc.org After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. nih.govrsc.org

In the case of this compound, functional monomers such as methacrylic acid could form non-covalent interactions (e.g., hydrogen bonds) with the carboxylic acid and Boc-protected amino group of the template. nih.govncbj.gov.pl The dichlorophenyl ring offers sites for specific hydrophobic and electronic interactions within the polymer matrix. By using a single enantiomer (e.g., Boc-2,4-dichloro-L-phenylalanine) as the template, the resulting MIP will have cavities that selectively rebind that specific enantiomer from a racemic (DL) mixture. rsc.org This approach has been successfully demonstrated for the enantioselective sensing and separation of other amino acids like phenylalanine and tyrosine. rsc.orglsu.edu

Table 2: Hypothetical Components for a Molecularly Imprinted Polymer System for Chiral Recognition of Boc-2,4-dichloro-phenylalanine
ComponentExample MaterialFunctionReference
TemplateBoc-2,4-dichloro-L-phenylalanineCreates the chiral recognition site nih.govrsc.org
Functional MonomerMethacrylic Acid (MAA)Forms specific interactions with the template's functional groups nih.govncbj.gov.pl
Cross-linkerEthylene Glycol Dimethacrylate (EGDMA)Provides mechanical stability to the polymer matrix nih.govncbj.gov.pl
Solvent (Porogen)TolueneControls the morphology and porosity of the polymer nih.gov
InitiatorAzobisisobutyronitrile (AIBN)Initiates the polymerization reaction nih.gov

Analytical and Methodological Advancements in Research

Chromatographic Techniques for Separation and Characterization of Derivatives

Chromatographic methods are indispensable for the separation and analysis of Boc-2,4-dichloro-DL-phenylalanine and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, particularly for the chiral separation of its enantiomers, which is critical as the biological activity of peptides is often stereospecific.

The resolution of the D- and L-enantiomers of Boc-protected amino acids is effectively achieved using chiral stationary phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (CHIROBIOTIC T) or ristocetin (B1679390) A (CHIROBIOTIC R), have demonstrated broad selectivity for this class of compounds. sigmaaldrich.com These CSPs operate under various mobile phase conditions, including reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.comresearchgate.net

For the chiral separation of N-Boc-amino acids, reversed-phase HPLC is often the preferred method. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic modifier, such as methanol (B129727) or acetonitrile, and an aqueous buffer. sigmaaldrich.comsigmaaldrich.com Volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) (TEAA) are particularly advantageous as they are compatible with mass spectrometry (MS), enabling LC-MS analysis for simultaneous separation and identification. sigmaaldrich.com The enantioselectivity of the separation can be influenced by the concentration of the organic modifier, with studies showing that for many amino acids, enantioselectivity increases with a higher concentration of the organic component. sigmaaldrich.com

A study on the separation of various N-Boc-amino acids on a CHIROBIOTIC T column highlighted the effectiveness of a mobile phase composed of methanol and 0.1% triethylammonium (B8662869) acetate (B1210297) (TEAA) at a pH of 4.1. sigmaaldrich.com While specific conditions for this compound are not detailed in the available literature, the general success with other phenylalanine derivatives suggests a similar approach would be effective. For instance, the enantiomers of Boc-phenylalanine have been successfully resolved using these methods. sigmaaldrich.com

Table 1: Representative Chiral HPLC Conditions for N-Boc-Amino Acid Separation

ParameterConditionReference
Chiral Stationary Phase CHIROBIOTIC T (Teicoplanin-based) sigmaaldrich.com
Mobile Phase Methanol/0.1% TEAA, pH 4.1 sigmaaldrich.com
Mode Reversed-Phase sigmaaldrich.com
Detection UV, MS-compatible sigmaaldrich.com

In addition to chiral separations, reversed-phase HPLC is routinely used to monitor the progress of reactions involving this compound and to assess the purity of the final products.

Spectroscopic Methods for Structural Elucidation in Synthetic and Biological Contexts

The structural confirmation of this compound and its subsequent derivatives relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR provides information on the proton environment within the molecule. For this compound, characteristic signals would be expected for the protons of the Boc group (a singlet around 1.4 ppm), the α-proton, the β-protons of the phenylalanine backbone, and the aromatic protons on the dichlorinated phenyl ring. chemicalbook.com The aromatic region would show a complex splitting pattern due to the presence of the two chlorine substituents. Studies on similar compounds, such as phenylalanine, show aromatic proton signals in the range of 7.37 ppm. nih.gov

¹³C NMR offers insight into the carbon skeleton of the molecule. The spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the α- and β-carbons, and the carbons of the aromatic ring. researchgate.netchemicalbook.com The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing chlorine atoms. For comparison, the predicted ¹³C NMR spectrum of the related compound asparaginyl-phenylalanine shows a range of chemical shifts for the various carbon atoms.

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing these types of compounds. The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing further structural details. The fragmentation of deprotonated peptides containing phenylalanine often results in characteristic product ions that can help in sequencing. core.ac.uk

Purity Assessment and Quality Control in Research Synthesis

Ensuring the purity of this compound is paramount for its application in research and synthesis, as impurities can lead to undesired side reactions and affect the integrity of the final product. A multi-faceted approach to quality control is typically employed.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and its derivatives. By using a suitable reversed-phase column and an appropriate mobile phase, the compound of interest can be separated from any starting materials, by-products, or other impurities. The purity is determined by the relative area of the main peak in the chromatogram. For many commercial sources, the purity of Boc-protected amino acids is reported to be ≥98% or higher as determined by HPLC. sigmaaldrich.comnih.gov

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of the synthesis of this compound. It allows for the quick assessment of the consumption of starting materials and the formation of the product.

Following synthesis, purification is often necessary to achieve the desired level of purity. Common purification techniques include:

Column Chromatography: This method is used to separate the desired compound from impurities on a larger scale than TLC.

Recrystallization: This technique is employed to purify solid compounds based on differences in solubility.

The combination of these chromatographic and purification techniques ensures that the this compound used in subsequent research and development is of high quality and free from contaminants that could compromise experimental outcomes.

Future Perspectives and Research Trajectories

Integration with Computational Chemistry and Molecular Modeling for Predictive Design

The synergy between computational chemistry and traditional synthetic chemistry is becoming increasingly crucial in drug discovery. nih.gov Molecular modeling and in silico screening of virtual libraries allow for the cost-effective design and prioritization of compounds before their actual synthesis. nih.gov This predictive approach is highly applicable to research involving Boc-2,4-dichloro-DL-phenylalanine.

By utilizing computational tools, researchers can model the interactions of peptides and proteins containing this unnatural amino acid with biological targets. This allows for the rational design of molecules with enhanced binding affinities and specificities. For instance, computational docking studies can predict how the dichlorophenyl moiety of the amino acid will fit into the active site of an enzyme or the binding pocket of a receptor. chemimpex.comnih.gov This information can guide the synthesis of more potent and selective drug candidates.

High-Throughput Screening and Combinatorial Chemistry Approaches in Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful techniques for the rapid discovery of new bioactive compounds. nih.govnih.gov Combinatorial chemistry enables the synthesis of large, diverse libraries of compounds by systematically combining different building blocks. nih.govresearchgate.net this compound can serve as a key building block in the creation of these libraries, introducing unique structural diversity. chemimpex.com

The "one-bead one-compound" (OBOC) method is a notable combinatorial approach where vast libraries of peptides or small molecules are synthesized on individual resin beads. nih.gov Incorporating this compound into such libraries can lead to the identification of novel ligands for various biological targets. Following synthesis, these libraries can be subjected to HTS assays to identify "hit" compounds with desired biological activity. nih.gov The development of sensitive screening assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), facilitates the efficient screening of large compound libraries. nih.gov

Advancements in Site-Specific Incorporation Techniques for Proteins and Peptides

The ability to incorporate unnatural amino acids (UNAAs) like this compound into specific sites within a protein sequence is a significant advancement in protein engineering. nih.govacs.org This technique, known as genetic code expansion, allows for the creation of proteins with novel chemical and physical properties. acs.orgnih.gov

Several methods have been developed for the site-specific incorporation of UNAAs. acs.orgyoutube.com One common approach involves the use of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. nih.gov This engineered pair recognizes a unique codon (often a stop codon like UAG) and inserts the desired UNAA at that specific site during protein translation. youtube.comresearchgate.net

Recent advancements in this field include the development of cell-free protein synthesis systems, which provide a robust platform for the efficient incorporation of UNAAs. nih.gov Furthermore, the use of quadruplet codons and unnatural base pairs offers new avenues for expanding the genetic code and improving the efficiency and fidelity of UNAA incorporation. nih.gov These techniques pave the way for creating proteins with precisely placed this compound residues, enabling detailed studies of protein structure-function relationships and the development of proteins with enhanced therapeutic or catalytic properties. mdpi.comdntb.gov.ua

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.